molecular formula C23H25N3O5 B12183766 1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone

1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B12183766
M. Wt: 423.5 g/mol
InChI Key: SKXHSRURLMLZEF-UHFFFAOYSA-N
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Description

1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects.

    Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone can be compared with other indole derivatives, such as:

    1H-indol-3-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone: Similar structure but with a different position of the indole nitrogen, leading to different biological activities.

    1H-indol-2-yl{4-[(3,4,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanone: Similar structure but with fewer methoxy groups, affecting its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

[4-(1H-indole-2-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C23H25N3O5/c1-29-19-13-16(14-20(30-2)21(19)31-3)22(27)25-8-10-26(11-9-25)23(28)18-12-15-6-4-5-7-17(15)24-18/h4-7,12-14,24H,8-11H2,1-3H3

InChI Key

SKXHSRURLMLZEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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